molecular formula C13H8N4 B1194597 9-Azidoacridine CAS No. 21330-56-3

9-Azidoacridine

Cat. No.: B1194597
CAS No.: 21330-56-3
M. Wt: 220.23 g/mol
InChI Key: BFOMVRGJRFLFCJ-UHFFFAOYSA-N
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Description

9-Azidoacridine is a heterocyclic aromatic compound characterized by the presence of an azido group (-N₃) attached to the ninth position of the acridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-azidoacridine typically involves the reaction of 9-methoxyacridine with azidoethanolamine (N₃CH₂CH₂NH₂). This reaction is carried out under controlled conditions to ensure the formation of the desired azido derivative . The solid-state molecular structure of the synthesized compound can be determined using single-crystal X-ray diffraction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar protocols as those used in laboratory settings, with adjustments for scale and efficiency. High-performance thin-layer chromatography (HPTLC) can be employed to ensure the purity of the synthesized compound .

Properties

IUPAC Name

9-azidoacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c14-17-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOMVRGJRFLFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175601
Record name 9-Azidoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21330-56-3
Record name 9-Azidoacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021330563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Azidoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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